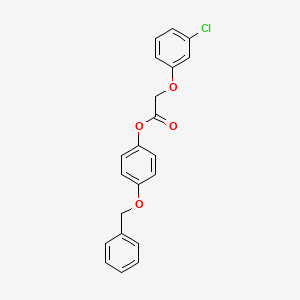![molecular formula C15H9ClF3NO6S2 B3478524 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B3478524.png)
4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate
Übersicht
Beschreibung
4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate, also known as NTFMSPTA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. NTFMSPTA is a thiol-reactive compound that forms a covalent bond with cysteine residues in proteins, making it a valuable tool for studying protein function and interactions.
Wirkmechanismus
4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate forms a covalent bond with cysteine residues in proteins, which can lead to changes in protein structure and function. The covalent bond formation can also be used to selectively label cysteine residues in proteins, allowing for the identification of specific protein-protein interactions.
Biochemical and Physiological Effects:
4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate has been shown to have minimal effects on protein function and activity, making it a valuable tool for studying protein interactions and function. However, it is important to note that the covalent bond formation with cysteine residues can potentially disrupt protein function in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate is its specificity for cysteine residues, allowing for selective labeling and analysis of protein-protein interactions. Additionally, 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate is relatively easy to use and can be applied to a wide range of proteins. However, it is important to note that the covalent bond formation with cysteine residues can potentially disrupt protein function in some cases, and the labeling efficiency may vary depending on the protein and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate in scientific research. One potential application is the development of new small molecule inhibitors of protein-protein interactions, using 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate as a tool for optimization and screening. Additionally, 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate could be used in combination with other labeling techniques to provide a more comprehensive analysis of protein structure and function. Finally, further research is needed to better understand the potential impact of covalent bond formation on protein function and activity.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate has been used in a wide range of scientific research applications, including proteomics, drug discovery, and bioconjugation. It is commonly used to label cysteine residues in proteins for mass spectrometry analysis, allowing for the identification of protein-protein interactions and post-translational modifications. 4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate has also been used to design and optimize small molecule inhibitors of protein-protein interactions.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO6S2/c16-9-1-3-10(4-2-9)26-14(21)8-27-13-6-5-11(7-12(13)20(22)23)28(24,25)15(17,18)19/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYXMTLHCPGLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isobutyl 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3478452.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3478463.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478467.png)
![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl (4-propylphenoxy)acetate](/img/structure/B3478475.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate](/img/structure/B3478490.png)

![4-bromophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478515.png)
![4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478523.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]thio}acetyl)oxy]benzoate](/img/structure/B3478525.png)
![4-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478533.png)
![2-isopropyl-5-methylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B3478549.png)
![2,4-dichlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478554.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478561.png)